4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone
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Overview
Description
4-Fluorobenzyl compounds are a class of organic compounds containing a benzyl group attached to a fluorine atom . They are used as building blocks in organic synthesis .
Chemical Reactions Analysis
4-Fluorobenzyl compounds are known to undergo various chemical reactions. For example, 4-Fluorobenzyl cyanide, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+ –solvents) but promoting coulombic attraction (Li+ –anions) at a normal Li salt concentration .Scientific Research Applications
1. Chemical Synthesis and Structural Characterization
The compound 4-(4-Fluorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone and its derivatives have been primarily involved in chemical synthesis and structural characterization studies. For instance, Elmas (2017) and Okumuş et al. (2011) explored the reactions and structural characterizations of spirocyclotetraphosphazene derivatives, which included compounds related to 4-(4-Fluorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone. They performed extensive analyses using techniques such as mass spectrometry, FTIR, NMR, and X-ray crystallography, emphasizing the complex molecular structures these compounds can form (Elmas, 2017), (Okumuş et al., 2011).
2. Scaffold for Novel Tricycles
Li et al. (2007) reported the design and synthesis of novel tricycles based on derivatives of 4-(4-Fluorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone, such as 4H-benzo[1,4]thiazin-3-one. These tricycles integrate privileged structures into one skeleton, offering potential for diverse chemical applications and further structural studies (Li et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO4S/c12-9-3-1-8(2-4-9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANPYPUSTJQJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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